Cas no 2229430-49-1 (1-(4-methyloxan-4-yl)ethane-1,2-diol)
1-(4-methyloxan-4-yl)ethane-1,2-diol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-methyloxan-4-yl)ethane-1,2-diol
- EN300-1777520
- 2229430-49-1
-
- Inchi: 1S/C8H16O3/c1-8(7(10)6-9)2-4-11-5-3-8/h7,9-10H,2-6H2,1H3
- InChI Key: OKYVKANWJOPUGD-UHFFFAOYSA-N
- SMILES: O1CCC(C)(C(CO)O)CC1
Computed Properties
- Exact Mass: 160.109944368g/mol
- Monoisotopic Mass: 160.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 49.7Ų
1-(4-methyloxan-4-yl)ethane-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1777520-0.05g |
1-(4-methyloxan-4-yl)ethane-1,2-diol |
2229430-49-1 | 0.05g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1777520-0.1g |
1-(4-methyloxan-4-yl)ethane-1,2-diol |
2229430-49-1 | 0.1g |
$1384.0 | 2023-09-20 | ||
| Enamine | EN300-1777520-0.25g |
1-(4-methyloxan-4-yl)ethane-1,2-diol |
2229430-49-1 | 0.25g |
$1447.0 | 2023-09-20 | ||
| Enamine | EN300-1777520-0.5g |
1-(4-methyloxan-4-yl)ethane-1,2-diol |
2229430-49-1 | 0.5g |
$1509.0 | 2023-09-20 | ||
| Enamine | EN300-1777520-1.0g |
1-(4-methyloxan-4-yl)ethane-1,2-diol |
2229430-49-1 | 1g |
$1572.0 | 2023-06-02 | ||
| Enamine | EN300-1777520-2.5g |
1-(4-methyloxan-4-yl)ethane-1,2-diol |
2229430-49-1 | 2.5g |
$3080.0 | 2023-09-20 | ||
| Enamine | EN300-1777520-5.0g |
1-(4-methyloxan-4-yl)ethane-1,2-diol |
2229430-49-1 | 5g |
$4557.0 | 2023-06-02 | ||
| Enamine | EN300-1777520-10.0g |
1-(4-methyloxan-4-yl)ethane-1,2-diol |
2229430-49-1 | 10g |
$6758.0 | 2023-06-02 | ||
| Enamine | EN300-1777520-1g |
1-(4-methyloxan-4-yl)ethane-1,2-diol |
2229430-49-1 | 1g |
$1572.0 | 2023-09-20 | ||
| Enamine | EN300-1777520-5g |
1-(4-methyloxan-4-yl)ethane-1,2-diol |
2229430-49-1 | 5g |
$4557.0 | 2023-09-20 |
1-(4-methyloxan-4-yl)ethane-1,2-diol Related Literature
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 1-(4-methyloxan-4-yl)ethane-1,2-diol
Comprehensive Overview of 1-(4-methyloxan-4-yl)ethane-1,2-diol (CAS No. 2229430-49-1): Properties, Applications, and Industry Trends
1-(4-methyloxan-4-yl)ethane-1,2-diol (CAS No. 2229430-49-1) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This diol derivative, characterized by a tetrahydrofuran (THF) ring substituted with a methyl group, offers versatile reactivity, making it valuable for synthetic applications. Its molecular formula, C8H16O3, and balanced hydrophilicity-lipophilicity profile have spurred interest in drug discovery, particularly for prodrug design and solubility enhancement strategies.
Recent studies highlight the compound's role in green chemistry initiatives, aligning with the global push for sustainable synthesis. Researchers are exploring its potential as a biodegradable intermediate in polymer production, addressing concerns around environmental persistence. The 4-methyloxane moiety contributes to steric stability, a property leveraged in asymmetric catalysis and chiral auxiliary applications. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical factor for regulatory compliance in GMP manufacturing.
The compound's hydrogen-bonding capacity makes it particularly relevant in formulation science, where excipient performance is paramount. Industry forums frequently discuss its compatibility with PEG-based delivery systems and lipid nanoparticles—hot topics in mRNA vaccine stabilization research. Patent analyses reveal growing IP activity around 1-(4-methyloxan-4-yl)ethane-1,2-diol derivatives, especially for controlled-release formulations and topical permeation enhancers.
From a commercial standpoint, suppliers emphasize CAS 2229430-49-1's stability under ambient conditions, reducing storage costs compared to similar diols. This advantage, coupled with its low ecotoxicity profile, positions it favorably against traditional glycol ethers in cosmetic chemistry applications. Market intelligence suggests rising demand from Asia-Pacific pharmaceutical hubs, where manufacturers seek alternatives to ethylene oxide derivatives amid tightening regulations.
Quality control protocols for 1-(4-methyloxan-4-yl)ethane-1,2-diol typically involve residual solvent analysis by GC-FID, with strict limits on genotoxic impurities per ICH Q3D guidelines. The compound's logP value (~0.5) and polar surface area (60 Ų) make it a candidate for BBB-penetrating drugs, a trending focus in neurodegenerative disease research. Computational chemistry models predict favorable ADMET properties, though experimental validation studies remain ongoing.
In material science, the diol's dual hydroxyl functionality enables crosslinking in polyurethane elastomers with improved hydrolytic resistance—a sought-after trait in medical device coatings. Recent conference presentations highlight its utility in click chemistry applications, particularly with azide-alkyne cycloadditions for bioconjugation. These developments coincide with increased search traffic for heterocyclic diol synthons and ring-strained building blocks in academic databases.
Regulatory landscapes for CAS 2229430-49-1 remain favorable, with no current REACH restrictions or FDA flagged issues. Safety data sheets indicate only standard precautions for organic compound handling, though some manufacturers recommend nitrogen inertization during large-scale processing to prevent oxidation. The compound's thermal decomposition profile (>200°C) suggests compatibility with hot-melt extrusion techniques popular in amorphous solid dispersion manufacturing.
Future research directions may explore the diol's metal-chelating potential, given its vicinal hydroxyl groups, or its incorporation into ionic liquid matrices for CO2 capture applications. As structure-activity relationship (SAR) studies evolve, particularly around oxane-containing pharmacophores, 1-(4-methyloxan-4-yl)ethane-1,2-diol is poised to become a key player in fragment-based drug discovery pipelines worldwide.
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